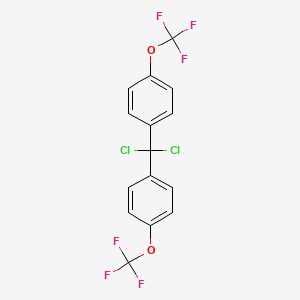

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

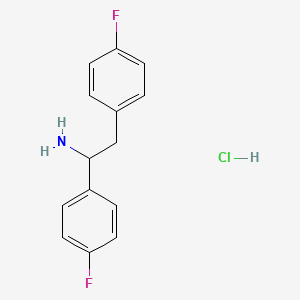

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% (BTMDCM) is an organic compound with a molecular formula of C11H7Cl2F6O2. It is a colorless, volatile liquid that is soluble in organic solvents and has a boiling point of 158°C. BTMDCM is used in a wide range of applications, from organic synthesis to scientific research.

Méthode De Synthèse Détaillée

Design of the Synthesis Pathway

The synthesis pathway for Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% involves the reaction of 4-trifluoromethoxyphenol with thionyl chloride to form 4-trifluoromethoxyphenyl chloride. This intermediate is then reacted with dichloromethane in the presence of a catalyst to yield the final product.

Starting Materials

4-trifluoromethoxyphenol, thionyl chloride, dichloromethane, catalyst

Reaction

Step 1: 4-trifluoromethoxyphenol is reacted with thionyl chloride in a solvent such as dichloromethane or chloroform to form 4-trifluoromethoxyphenyl chloride., Step 2: The intermediate 4-trifluoromethoxyphenyl chloride is then reacted with dichloromethane in the presence of a catalyst such as aluminum chloride or boron trifluoride to yield Bis(4-trifluoromethoxyphenyl)dichloromethane., Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain the final product with a purity of 95%.

Applications De Recherche Scientifique

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is used in a variety of scientific research applications, such as organic synthesis, analytical chemistry, and biochemistry. It is used as a solvent for reactions, as a reagent for the synthesis of organic compounds, and as a chromatographic stationary phase. It is also used in the synthesis of polymers, in the analysis of complex mixtures, and in the synthesis and characterization of pharmaceuticals.

Mécanisme D'action

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a polar aprotic solvent, meaning that it is able to dissolve polar and non-polar compounds. This allows it to act as a medium for chemical reactions, as well as a medium for the extraction of compounds from mixtures. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also an excellent solvent for the synthesis of polymers, as it is able to dissolve both polar and non-polar monomers.

Effets Biochimiques Et Physiologiques

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a non-toxic and non-volatile compound, and has no known adverse effects on human health. It is not known to be carcinogenic or teratogenic, and is not known to cause skin or eye irritation. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% does not accumulate in the body, and is rapidly eliminated from the body after ingestion or inhalation.

Avantages Et Limitations Des Expériences En Laboratoire

Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is a versatile and useful solvent for laboratory experiments. It is non-toxic, non-volatile, and has a low boiling point, making it an ideal solvent for a variety of organic reactions. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is also relatively inexpensive and readily available. However, it is not suitable for the extraction of water-soluble compounds, as it is not miscible with water.

Orientations Futures

The future of Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% is promising, as it is a versatile and useful solvent for a variety of applications. It is being explored for use in the synthesis of polymers, as a medium for chromatographic separations, and as a reagent for organic reactions. Additionally, it is being studied for use in the extraction of compounds from natural products, and as a medium for the synthesis of pharmaceuticals. Bis(4-trifluoromethoxyphenyl)dichloromethane, 95% may also be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Propriétés

IUPAC Name |

1-[dichloro-[4-(trifluoromethoxy)phenyl]methyl]-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F6O2/c16-13(17,9-1-5-11(6-2-9)24-14(18,19)20)10-3-7-12(8-4-10)25-15(21,22)23/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGSWKYLGMNGLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)OC(F)(F)F)(Cl)Cl)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-trifluoromethoxyphenyl)dichloromethane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

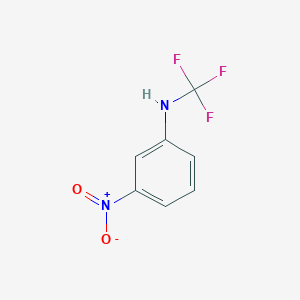

![5-Chloro-3-(4-methanesulfonyl-phenyl)-[1,2,4]oxadiazole](/img/structure/B6325586.png)